molecular formula C20H22N4O B3605713 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine

1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine

Cat. No. B3605713
M. Wt: 334.4 g/mol
InChI Key: ZROKIALBZZPCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine, also known as MPDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release, and its modulation by 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of GABA-A receptor activity, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. These effects may contribute to its anticonvulsant, anxiolytic, and antidepressant properties.

Advantages and Limitations for Lab Experiments

1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine, including its potential applications in the treatment of neurological disorders, the development of new drugs based on its structure, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to fully understand the safety and toxicity profile of 1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine.

Scientific Research Applications

1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenylpiperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects.

properties

IUPAC Name

3-(3-methylphenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-16-6-5-7-17(14-16)20-21-19(25-22-20)15-23-10-12-24(13-11-23)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROKIALBZZPCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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